molecular formula C8H9N3O B12507130 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one

Cat. No.: B12507130
M. Wt: 163.18 g/mol
InChI Key: KLJKVGBIRDVQDZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) have also been employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl and MnO2.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: NaBH4.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state derivatives, while reduction can lead to the formation of reduced triazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways. This inhibition can lead to reduced inflammation and immune response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C8H9N3O/c1-5-3-7-9-6(2)10-11(7)8(12)4-5/h3-4H,1-2H3,(H,9,10)

InChI Key

KLJKVGBIRDVQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=C1)N=C(N2)C

Origin of Product

United States

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